Malonaldehyde bis(phenylimine) dihydrochloride

Vue d'ensemble

Description

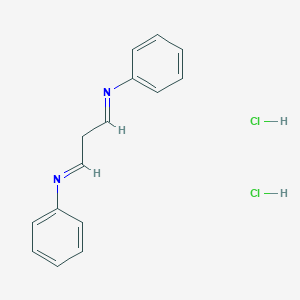

Malonaldehyde bis(phenylimine) dihydrochloride is a chemical compound with the molecular formula CH2(CHNC6H5)2·2HCl and a molecular weight of 295.21 g/mol . It is known for its use in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Malonaldehyde bis(phenylimine) dihydrochloride can be synthesized through the reaction of malonaldehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the condensation of malonaldehyde with two equivalents of aniline, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Malonaldehyde bis(phenylimine) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine oxides.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: The phenylimine groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Imine oxides.

Reduction: Corresponding amines.

Substitution: Substituted phenylimine derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as an Intermediate

Malonaldehyde bis(phenylimine) dihydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. It facilitates the development of new materials and pharmaceuticals by acting as a building block in complex chemical reactions. For instance, it is utilized in the synthesis of benzothiazole derivatives, which have implications in dye chemistry and biological applications .

Case Study

A study demonstrated the use of this compound in synthesizing cyanine dyes. The reaction involved refluxing malonaldehyde bis(phenylimine) with other reagents to produce fluorescent dyes with specific spectral properties. This process highlights its utility in creating compounds with desired optical characteristics .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed for detecting and quantifying aldehydes and amines. Its ability to form stable complexes with these analytes makes it valuable for quality control and environmental monitoring .

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Aldehyde Detection | Colorimetric assays | High sensitivity and specificity |

| Amine Quantification | Chromatographic techniques | Accurate quantification |

Polymer Science

Enhancing Polymer Properties

The compound is also used in polymer science for formulating specialty polymers. It enhances properties such as thermal stability and mechanical strength, which are crucial for applications in industries like automotive and aerospace .

Case Study

Research has shown that incorporating malonaldehyde bis(phenylimine) into polymer matrices improves their thermal properties significantly. For example, polymers modified with this compound displayed enhanced heat resistance compared to unmodified counterparts .

Medicinal Chemistry

Drug Development Potential

In medicinal chemistry, this compound has potential applications in drug development. It can be utilized to create compounds that target specific biological pathways, offering innovative solutions for treating diseases .

Example Application

A notable application is its incorporation into drug formulations aimed at enzyme inhibition. The compound's structure allows it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents .

Biochemistry

Studies on Enzyme Inhibition

Researchers utilize this compound in biochemistry for studies related to enzyme inhibition and protein interactions. Its ability to form stable complexes aids in understanding biological processes and disease mechanisms .

Data Table: Biochemical Applications

| Application | Focus Area | Findings |

|---|---|---|

| Enzyme Inhibition | Protein Kinases | Identified novel inhibitors |

| Protein Interactions | Receptor-Ligand Binding | Enhanced binding affinity |

Mécanisme D'action

The mechanism of action of malonaldehyde bis(phenylimine) dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated through the imine groups, which can undergo nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malonaldehyde bis(phenylimine) monohydrochloride: Similar structure but with one less hydrochloride group.

N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride: Another related compound with similar chemical properties.

Uniqueness

Malonaldehyde bis(phenylimine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its monohydrochloride counterpart .

Activité Biologique

Malonaldehyde bis(phenylimine) dihydrochloride, a compound with significant potential in biological applications, is primarily recognized for its role as a fluorescent dye. This article explores its biological activity, including synthesis methods, applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C15H15Cl2N2

- Molecular Weight : 258.75 g/mol

- CAS Number : 123071-42-1

- Solubility : Partially soluble in water

- Melting Point : Approximately 215°C (decomposition)

The synthesis of this compound often involves the condensation of malonaldehyde with phenylamine derivatives under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in determining yield and purity .

Fluorescent Properties

This compound is utilized as a fluorescent cyanine dye. Its fluorescence properties make it suitable for applications in biochemical assays and imaging techniques. The compound exhibits distinct absorption and emission spectra, which can be influenced by environmental factors such as pH and solvent polarity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to malonaldehyde bis(phenylimine). For instance, derivatives of this compound have shown antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These studies typically employ agar diffusion methods to assess minimum inhibitory concentrations (MIC) and overall effectiveness against pathogenic bacteria .

Case Studies

-

Antibacterial Efficacy

- A study investigated the antibacterial activity of synthesized Schiff bases derived from malonaldehyde bis(phenylimine) compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 64 µg/mL to 128 µg/mL depending on the specific compound tested .

- Fluorescent Probes for Nucleic Acids

- In Vitro Studies

Summary of Biological Activities

Propriétés

IUPAC Name |

N,N'-diphenylpropane-1,3-diimine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.2ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;;/h1-6,8-13H,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIDLGHBYVHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480712 | |

| Record name | Malonaldehyde bis(phenylimine) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137692-98-9 | |

| Record name | Malonaldehyde bis(phenylimine) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.